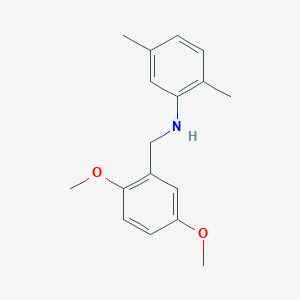![molecular formula C13H10F3N3O2S B5804799 3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5804799.png)
3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is commonly referred to as MTAA and is a synthetic molecule that has been synthesized using various methods.
科学的研究の応用
MTAA has been extensively researched for its potential applications in various areas of research. One of the most significant applications of MTAA is in the field of cancer research. Studies have shown that MTAA has potent anti-cancer properties and can inhibit the growth of various cancer cells. MTAA has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, MTAA has been studied for its potential use as a fluorescent probe for imaging and detection of various biological molecules.
作用機序
The exact mechanism of action of MTAA is not fully understood. However, studies have shown that MTAA can inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival. MTAA has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, MTAA has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
MTAA has been found to have various biochemical and physiological effects. Studies have shown that MTAA can inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival. MTAA has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, MTAA has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
実験室実験の利点と制限
MTAA has several advantages for lab experiments. It is a synthetic molecule, which means that it can be easily synthesized in large quantities. MTAA is also stable and has a long shelf life, which makes it suitable for long-term experiments. However, one of the limitations of MTAA is that it is relatively new, and its properties and applications are still being studied.
将来の方向性
There are several future directions for research on MTAA. One of the most significant areas of research is the development of MTAA-based drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of MTAA and its potential applications in other areas of research. Furthermore, research is needed to optimize the synthesis method of MTAA and to develop new methods for its synthesis.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various areas of research. MTAA has been extensively studied for its anti-cancer properties, its potential use in the treatment of neurodegenerative disorders, and its use as a fluorescent probe for imaging and detection of various biological molecules. Further research is needed to fully understand the properties and applications of MTAA.
合成法
MTAA can be synthesized using various methods, including the reaction of 4-methoxyphenylamine with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ylisothiocyanate in the presence of a base. Another method involves the reaction of 4-methoxyphenylamine with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ylacryloyl chloride in the presence of a base. Both methods have been successfully used to synthesize MTAA.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c1-21-9-5-2-8(3-6-9)4-7-10(20)17-12-19-18-11(22-12)13(14,15)16/h2-7H,1H3,(H,17,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYCCPQKLDOOTI-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)


![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)

![4-fluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5804764.png)


![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![2-(4-fluorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5804798.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5804804.png)
![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5804811.png)
![2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5804820.png)